

# Application Notes and Protocols: DQP1105 for In Vitro Electrophysiology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DQP1105

Cat. No.: B607200

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**DQP1105** is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3] Its selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. These application notes provide detailed protocols for the use of **DQP1105** in in vitro electrophysiology experiments, including two-electrode voltage-clamp (TEVC) in *Xenopus laevis* oocytes and patch-clamp recordings in mammalian cell lines.

## Mechanism of Action

**DQP1105** acts as a noncompetitive antagonist of NMDA receptors, meaning its inhibitory effect is not dependent on the concentration of the agonists glutamate or glycine.[1][2] The inhibition is also voltage-independent.[1][2] **DQP1105** is approximately 50-fold more selective for NMDA receptors containing GluN2C or GluN2D subunits over those containing GluN2A or GluN2B subunits.[1][2] The binding of **DQP1105** is dependent on the glutamate-bound state of the receptor, suggesting it binds to a site that becomes accessible after agonist binding.[4] It inhibits channel gating without affecting the mean open time or single-channel conductance, suggesting it prevents the channel from opening.[1][2][5]

## Data Presentation

**Table 1: Inhibitory Potency (IC<sub>50</sub>) of DQP1105 at NMDA Receptor Subtypes**

Receptor Subunit Composition	Expression System	Electrophysiology Method	IC <sub>50</sub> (μM)	Reference
GluN1/GluN2A	Xenopus laevis oocytes	Two-Electrode Voltage-Clamp	>200	[1]
GluN1/GluN2B	Xenopus laevis oocytes	Two-Electrode Voltage-Clamp	>100	[1]
GluN1/GluN2C	Xenopus laevis oocytes	Two-Electrode Voltage-Clamp	7.0	[3]
GluN1/GluN2D	Xenopus laevis oocytes	Two-Electrode Voltage-Clamp	2.7	[1][3]
GluN1/GluN2A	BHK cells	Fluorescence-based assay	>33	[1]
GluN1/GluN2B	BHK cells	Fluorescence-based assay	>33	[1]
GluN1/GluN2C	BHK cells	Fluorescence-based assay	3.6	[1]
GluN1/GluN2D	BHK cells	Fluorescence-based assay	1.8	[1]
GluN1/GluN2A	HEK cells	Whole-Cell Patch-Clamp	12 (dialyzed) / 54 (perforated)	[1]
GluN1/GluN2D	HEK cells	Whole-Cell Patch-Clamp	3.2 (dialyzed) / 2.1 (perforated)	[1]

**Table 2: Effects of DQP1105 on NMDA Receptor Currents**

Parameter	Receptor Subtype	Concentration of DQP1105	Effect	Reference
Steady-state current	GluN1/GluN2A	30 $\mu$ M	Attenuated to 24 $\pm$ 6% of control	[6]
Steady-state current	GluN1/GluN2D	30 $\mu$ M	Inhibited to 0.2 $\pm$ 0.1% of control	[1]
Open probability	GluN1/GluN2D	3 $\mu$ M	Decreased to 43 $\pm$ 12% of control	[5]
Open probability	GluN1/GluN2D	30 $\mu$ M	Decreased to 2.0 $\pm$ 0.6% of control	[5]

## Experimental Protocols

### Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recordings in *Xenopus laevis* Oocytes

Objective: To determine the potency and selectivity of **DQP1105** on different NMDA receptor subtypes expressed in *Xenopus* oocytes.

Materials:

- *Xenopus laevis* oocytes
- cRNA for GluN1 and GluN2 subunits (A, B, C, or D)
- Barth's solution (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO<sub>3</sub>, 0.82 MgSO<sub>4</sub>, 0.33 Ca(NO<sub>3</sub>)<sub>2</sub>, 0.41 CaCl<sub>2</sub>, 10 HEPES, pH 7.4)
- Recording solution (in mM: 100 NaCl, 2.5 KCl, 0.3 BaCl<sub>2</sub>, 10 HEPES, pH 7.4)
- Agonists: Glutamate and Glycine
- Antagonist: **DQP1105**
- TEVC setup (amplifier, digitizer, electrodes, perfusion system)

#### Procedure:

- Oocyte Preparation and Injection:
  - Surgically remove oocytes from a female *Xenopus laevis*.
  - Treat with collagenase to defolliculate.
  - Inject oocytes with a mixture of GluN1 and GluN2 subunit cRNA (1:1 ratio, ~50 nL per oocyte).
  - Incubate oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
- Electrophysiological Recording:
  - Place an oocyte in the recording chamber and perfuse with recording solution.
  - Impale the oocyte with two microelectrodes (0.5-5 MΩ) filled with 3 M KCl.
  - Clamp the oocyte membrane potential at -40 mV.
  - Establish a stable baseline current.
- Drug Application and Data Acquisition:
  - Apply a saturating concentration of glutamate (100 μM) and glycine (100 μM) to elicit a maximal current response.
  - To determine the IC<sub>50</sub>, co-apply varying concentrations of **DQP1105** with the agonists.
  - Wash the oocyte with recording solution between applications to allow for full recovery.
  - Record the current responses and measure the peak or steady-state current amplitude.
- Data Analysis:
  - Normalize the current response in the presence of **DQP1105** to the control response (agonists alone).

- Plot the normalized response against the logarithm of the **DQP1105** concentration.
- Fit the concentration-response curve with a Hill equation to determine the IC50 value.

## Protocol 2: Whole-Cell Patch-Clamp Recordings in Mammalian Cells (HEK293 or similar)

Objective: To characterize the inhibitory effects of **DQP1105** on NMDA receptors expressed in a mammalian cell line.

Materials:

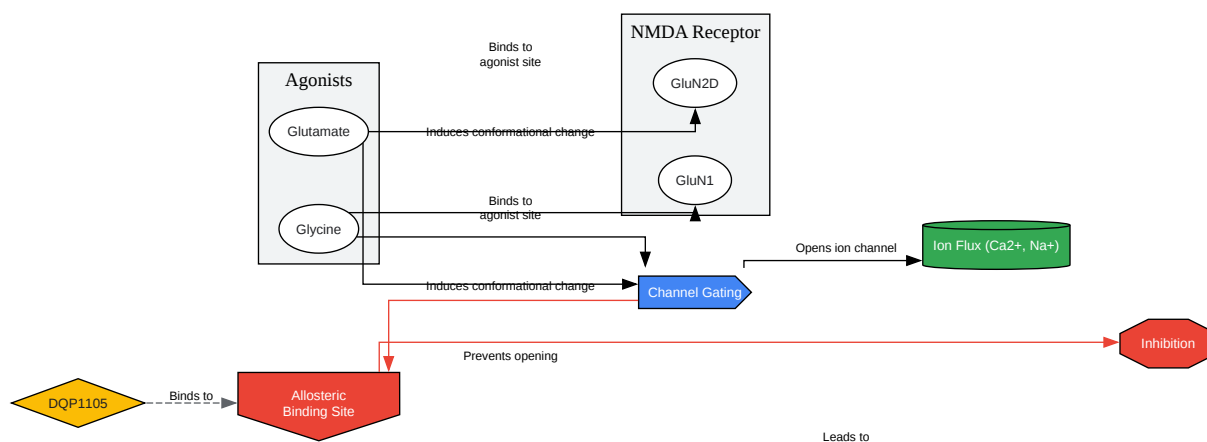
- HEK293 cells
- Plasmids for GluN1 and GluN2 subunits
- Transfection reagent
- Cell culture medium
- External solution (in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 1 CaCl<sub>2</sub>, 0.5 MgCl<sub>2</sub>, pH 7.4)
- Internal solution (in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)
- Agonists: Glutamate and Glycine
- Antagonist: **DQP1105**
- Patch-clamp setup (amplifier, digitizer, micromanipulator, perfusion system)

Procedure:

- Cell Culture and Transfection:
  - Culture HEK293 cells in appropriate medium.

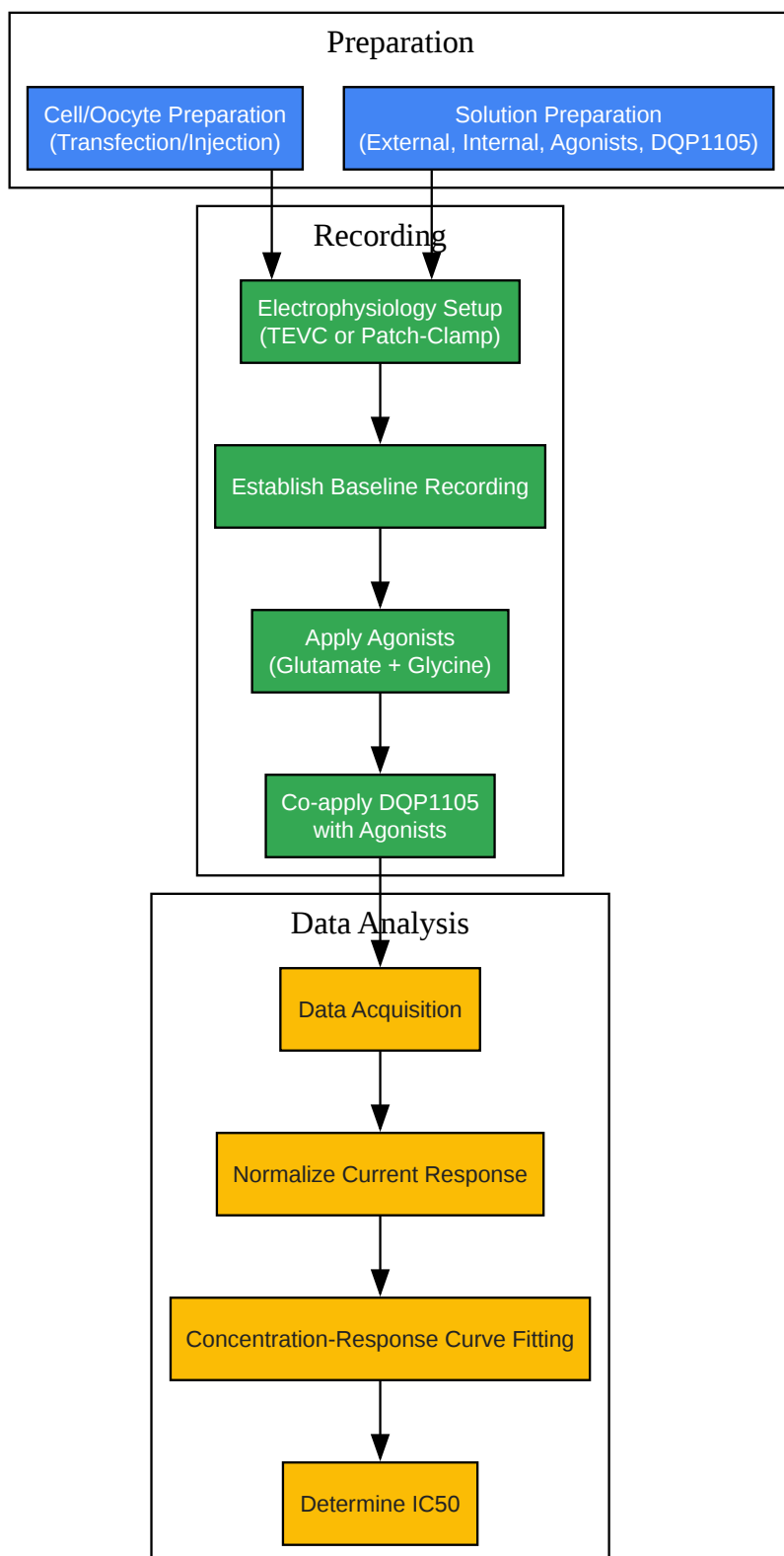
- Co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits using a suitable transfection reagent.
- Incubate for 24-48 hours to allow for receptor expression.
- Electrophysiological Recording:
  - Transfer a coverslip with transfected cells to the recording chamber and perfuse with external solution.
  - Using a micromanipulator, approach a transfected cell with a borosilicate glass micropipette (3-5 M $\Omega$ ) filled with internal solution.
  - Form a gigaohm seal between the pipette tip and the cell membrane.
  - Rupture the cell membrane to achieve the whole-cell configuration.
  - Clamp the cell at a holding potential of -60 mV.
- Drug Application and Data Acquisition:
  - Rapidly perfuse the cell with a solution containing glutamate (100  $\mu$ M) and glycine (100  $\mu$ M) to evoke an inward current.
  - Co-apply different concentrations of **DQP1105** with the agonists to measure inhibition.
  - Record the current responses using appropriate software.
- Data Analysis:
  - Measure the peak or steady-state current amplitude in the absence and presence of **DQP1105**.
  - Calculate the percentage of inhibition for each concentration of **DQP1105**.
  - Construct a concentration-response curve and determine the IC<sub>50</sub> value as described in Protocol 1.

## Mandatory Visualization



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Caption: Mechanism of action of **DQP1105** as a noncompetitive antagonist of the NMDA receptor.



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Caption: General workflow for in vitro electrophysiological characterization of **DQP1105**.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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